Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate

Catalog No.
S3311974
CAS No.
39067-28-2
M.F
C11H10N2O2S
M. Wt
234.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate

Avoid synthetic failures and potency losses caused by wrong pyridine isomers or free acid. Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate (CAS 39067-28-2) supplies the correct regioisomer with the pyridin-3-yl nitrogen crucial for target binding. Key advantages: >6-fold potency gain over pyridin-4-yl in CYP2A6 inhibition. Ready-to-use ethyl ester eliminates extra esterification step, saving time and reagents. Isomeric purity ensures reproducible enzyme inhibitor SAR and streamlined multi-step synthesis.

CAS Number

39067-28-2

Product Name

Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate

IUPAC Name

ethyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8/h3-7H,2H2,1H3

InChI Key

UXJLPDWBCGOLPH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2

Synonyms

Ethyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate, 2-(3-Pyridyl)thiazole-4-carboxylic acid ethyl ester, Ethyl 2-(3-pyridinyl)thiazole-4-carboxylate

Purity

≥97%

Package Size

250 mg, 1 g, 5 g, 10 g

Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate (CAS: 39067-28-2) is a heterocyclic carboxylate ester featuring a central thiazole ring linked to a pyridin-3-yl moiety. This structure serves as a critical intermediate in medicinal chemistry and materials science. Its primary procurement value lies in its role as a precursor for molecules where the specific spatial orientation and hydrogen bonding capacity of the pyridin-3-yl nitrogen are essential for achieving desired biological activity or material properties. It is frequently employed in the synthesis of enzyme inhibitors and receptor modulators, where isomeric purity directly impacts downstream efficacy and selectivity. [REFS-1, REFS-2]

Research Fit

3-Pyridyl substitution defines unique ligand geometry and H-bond orientation
Reported high-purity supply supports reproducible SAR and materials design
Ethyl ester handle enables hydrolysis, reduction, and amidation without protection

Substituting this compound with near-analogs is a common cause of failure in both synthesis and biological screening. Using the pyridin-4-yl or pyridin-2-yl isomers, for instance, can lead to a significant loss of biological potency, as the precise location of the pyridine nitrogen is often critical for target binding. [1] In one study, switching from a pyridin-3-yl to a pyridin-4-yl analog resulted in a >6-fold decrease in inhibitory activity against the CYP2A6 enzyme. [2] Furthermore, procuring the corresponding carboxylic acid (CAS: 39067-29-3) instead of this ethyl ester necessitates an additional esterification step in synthetic routes that require the ester functionality for subsequent transformations, such as specific amide couplings or Claisen condensations. This introduces process inefficiencies and potential yield losses, making the direct procurement of the title ester a more streamlined choice for many multi-step syntheses.

Substitution Risk

2- or 4-pyridyl isomers

Shift in pyridine N orientation may alter ligand geometry and H-bonding, disrupting established SAR.

Phenyl analog (Ethyl 2-phenylthiazole-4-carboxylate)

Lacks pyridine nitrogen, eliminating metal-chelation capacity and target engagement reported for pyridyl-thiazole hybrids.

5-carboxylate regioisomer

Repositioning the ester to the 5-position changes scaffold topology, potentially invalidating pharmacophore models.

CYP2A6 Inhibition: Pyridin-3-yl Isomer Advantage

In a structure-activity relationship study of cytochrome P-450 2A6 (CYP2A6) inhibitors, the choice of pyridine isomer was a critical determinant of potency. A compound featuring the pyridin-3-yl moiety exhibited an IC50 of 0.59 µM, while the corresponding pyridin-4-yl analog was significantly less active, with an IC50 of 3.6 µM. [1] This demonstrates that the 3-pyridyl isomer provides a substantial potency advantage over the 4-pyridyl isomer in this validated biological system.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data0.59 µM (for pyridin-3-yl containing analog)
Comparator Or BaselinePyridin-4-yl containing analog: 3.6 µM
Quantified Difference6.1x higher potency
ConditionsInhibition of coumarin 7-hydroxylase activity by human CYP2A6.

For researchers developing enzyme inhibitors, this evidence shows that the pyridin-3-yl isomer is not interchangeable with the pyridin-4-yl isomer, making this specific precursor essential for achieving maximum potency.

Synthetic Yield
Data to verify
83%
Reported isolated yield supports scalable procurement and cost modeling
Single two-component condensation without source details

LSD1 Inhibition: Pyridin-3-yl Potency Advantage

In the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), an important epigenetic target, the positioning of the pyridine nitrogen was shown to impact inhibitory activity. A derivative containing the pyridin-3-yl ring (compound 24) demonstrated a Kᵢ of 3.2 µM. [1] In the same study, the direct isomeric comparator with a pyridin-4-yl ring (compound 23) was less potent, with a Kᵢ of 5.0 µM. [1]

Evidence DimensionEnzyme Inhibition Constant (Kᵢ)
Target Compound Data3.2 µM (for pyridin-3-yl containing analog)
Comparator Or BaselinePyridin-4-yl containing analog: 5.0 µM
Quantified Difference1.56x higher potency (lower Kᵢ)
ConditionsInhibition of human recombinant LSD1 enzyme.

This quantifies the performance loss when substituting the pyridin-3-yl precursor, justifying the procurement of this specific isomer for projects targeting LSD1 or related enzymes.

Regioisomeric Purity
Specification review
≥98%
Minimizes regioisomer interference in SAR studies
Supplier CoA; trace 2-/4-pyridyl isomers may affect data

Synthetic Efficiency: Ethyl Ester Advantage

This compound is supplied as an ethyl ester, which offers a direct advantage over the corresponding carboxylic acid (CAS: 39067-29-3) in many synthetic workflows. For syntheses requiring subsequent reactions at the carboxylate position, such as amide bond formation or transesterification, using the pre-formed ester eliminates the need for a dedicated esterification step. This avoids the reagents, solvents, and purification associated with converting the free acid, thereby streamlining the overall process, reducing waste, and potentially increasing cumulative yield. Published synthetic routes often begin with commercially available esters like ethyl 2-aminothiazole-4-carboxylate to access the corresponding acid for further steps, illustrating the utility of the ester as a stable and versatile starting point. [1]

Evidence DimensionSynthetic Process Efficiency
Target Compound DataReady for direct use in transesterification or as a stable precursor for hydrolysis/amide coupling.
Comparator Or Baseline2-(Pyridin-3-yl)thiazole-4-carboxylic acid requires a separate, dedicated esterification step to reach the same intermediate.
Quantified DifferenceEliminates at least one full synthetic step (esterification and workup).
ConditionsGeneral multi-step organic synthesis.

For process optimization and scale-up, procuring the ethyl ester directly saves time and resources compared to starting with the free carboxylic acid, making it the more cost-effective choice for many applications.

Antiproliferative Activity
Class-level inference
IC50 5.36–8.76 μM
Supports oncology lead optimization using this scaffold
Derivatives vs. MCF-7, HepG2; comparable to 5-FU in assay
Anti-Trypanosomal Profile
Class-level inference
IC50 0.2–3.9 μM
Reported trypanocidal potency supports Chagas disease drug discovery
Derivatives vs. T. cruzi; 0.4 μM with SI 530.8
Pharmacophore Element
Structural comparison
Pyridine N vs. Phenyl C–H
Pyridine nitrogen critical for H-bonding and metal chelation
Phenyl analog cannot replicate reported target engagement (IRAK-4 IC50 160 nM, H3R Ki 50 nM)
Synthetic Versatility
Data to verify
Ethyl ester vs. Carboxylic acid
Ester enables broader derivatization without protection steps
Reduction to aldehyde/alcohol not directly accessible from acid

Lead Optimization for Kinases and Enzymes

This compound is the right choice when developing inhibitors where structure-activity relationships indicate a preference for a hydrogen bond acceptor at the pyridin-3-yl position. As demonstrated in studies on CYP450 and LSD1 enzymes, this specific isomer can provide a multi-fold potency advantage over other pyridine isomers, making it a critical building block for maximizing on-target activity. [REFS-1, REFS-2]

Streamlined Synthesis of Heterocyclic Amides and Esters

Ideal for multi-step synthetic campaigns where process efficiency is a key consideration. By providing the carboxylate group in its protected ethyl ester form, this compound allows chemists to avoid a separate esterification step, saving time and reagents. It serves as a ready-to-use precursor for hydrolysis followed by amide coupling or for direct use in transesterification reactions.

Application Fit Matrix

Application
Selection Property
Validation Focus
Chagas disease drug discovery
3-Pyridyl-thiazole scaffold for trypanocidal lead optimization
In vitro T. cruzi assay endpoints
Oncology lead generation
Pyridyl-thiazole core for antiproliferative SAR and kinase profiling
Cancer cell-line panel screening
Linker attachment platform
Ethyl ester synthetic handle for amidation, reduction, hydrolysis
Downstream derivatization compatibility and yield
Coordination chemistry ligand
High-purity heterocyclic N/S donor for metal complexation
Complex characterization and stoichiometry

XLogP3

2.1

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